molecular formula C10H10O3 B1215727 1'-Hydroxysafrole CAS No. 5208-87-7

1'-Hydroxysafrole

Cat. No. B1215727
CAS RN: 5208-87-7
M. Wt: 178.18 g/mol
InChI Key: VVBJNJFYBCLUAH-UHFFFAOYSA-N
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Description

1’-Hydroxysafrole is a metabolite of safrole . It is formed when safrole is metabolized by the body . Safrole is an organic compound found in sassafras plants and has a characteristic “sweet-shop” aroma .


Synthesis Analysis

1’-Hydroxysafrole is synthesized from safrole through a metabolic process in the body. The oxidation of the allyl side chain is mediated by a cytochrome P450 complex, which transforms safrole into 1’-hydroxysafrole . This newly formed 1’-hydroxysafrole then undergoes a phase II drug metabolism reaction with a sulfotransferase enzyme to create 1’-sulfoxysafrole .


Molecular Structure Analysis

The molecular structure of 1’-Hydroxysafrole is closely related to that of safrole, with the addition of a hydroxyl group . This modification significantly alters the properties of the molecule, leading to its increased carcinogenic activity .


Chemical Reactions Analysis

The chemical reactions involving 1’-Hydroxysafrole primarily occur during its metabolism in the body. The cytochrome P450 complex oxidizes the allyl side chain of safrole to form 1’-hydroxysafrole . This compound then reacts with a sulfotransferase enzyme to form 1’-sulfoxysafrole .

Scientific Research Applications

Enzyme Specificity and Bioactivation

  • Human Cytochrome P450 Enzyme Specificity : Research by Jeurissen et al. (2004) focuses on the bioactivation of safrole to its carcinogenic metabolite, 1'-hydroxysafrole. The study identifies human P450 enzymes involved in this process, emphasizing the roles of P450 2C91, P450 2A6, P450 2D61, and P450 2E1 in the bioactivation of safrole. This research has implications for understanding genetic polymorphisms and lifestyle factors affecting safrole's harmful effects (Jeurissen et al., 2004).

  • Main Human Cytochrome P450 Enzymes in Safrole 1'-Hydroxylation : Ueng et al. (2004) identify CYP2C9 and CYP2E1 as the primary enzymes involved in human hepatic safrole 1'-hydroxylation. This study provides insights into the metabolic pathways of safrole and its conversion to the carcinogenic 1'-hydroxysafrole (Ueng et al., 2004).

Biokinetic Modeling

  • Physiologically Based Biokinetic Modeling : Martati et al. (2012) developed a physiologically based biokinetic (PBBK) model for safrole in humans. The model estimates the formation of carcinogenic metabolites, including 1-hydroxysafrole, in human liver, providing insights into species differences in detoxification pathways and potential interindividual variation in metabolite formation (Martati et al., 2012).

Comparative Species Studies

  • Inter-Species Study on Safrole Metabolism : Pedroni et al. (2023) conducted an inter-species study using an in-silico workflow to investigate differences in safrole phase I metabolism-dependent bioactivation among various species, including humans. This study provides mechanistic insights into the species-specific cytochrome P450's role in forming 1'-hydroxy-safrole (Pedroni et al., 2023).

Safety And Hazards

1’-Hydroxysafrole is considered a mutagen and a tumorigen . It has been shown to induce a high incidence of hepatocellular carcinomas in rats . Therefore, exposure to 1’-Hydroxysafrole should be minimized due to its potential health risks .

Future Directions

The future directions for research on 1’-Hydroxysafrole could involve further investigation into its carcinogenic mechanisms and potential ways to mitigate its harmful effects. Additionally, research could explore the metabolic pathways of 1’-Hydroxysafrole in more detail, potentially leading to new insights into how the body processes similar compounds .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)prop-2-en-1-ol
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InChI

InChI=1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h2-5,8,11H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBJNJFYBCLUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0020731
Record name 1'-Hydroxysafrole
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Molecular Weight

178.18 g/mol
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Vapor Pressure

0.0000778 [mmHg]
Record name 1'-Hydroxysafrole
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Mechanism of Action

1'-hydroxysafrole is a proximate carcinogenic metabolite of the naturally occurring hepatocarcinogen safrole. Comparison of the nucleoside adducts obtained from hepatic DNA of adult female mice treated with 2',3'-(3)h-1'-hydroxysafrole with those formed by reaction of deoxyribonucleosides with electrophilic derivatives of 1'-hydroxysafrole indicated that the 4 in vivo adducts studied were derived from an ester of 1'-hydroxysafrole., The role of sulfation of 1'-hydroxysafrole in the formation of hepatic macromolecular adducts and in hepatic tumor formation in mice given 1'-hydroxysafrole was investigated by the use of: (a) mice treated with the specific sulfotransferase inhibitor pentachlorophenol; and (b) brachymorphic mice, which are characterized by a deficiency in the hepatic synthesis of 3'-phosphoadenosine 5'-phosphosulfate. Cytosolic sulfotransferase activity for 1'-hydroxysafrole in both mouse and rat liver was significantly inhibited by 10 microM pentachlorophenol, usually by greater than 90%. Prior administration of nontoxic amounts of pentachlorophenol, either in the diet of adult female CD-1 mice or by i.p. injection of 12-day-old male C57BL/6 X C3H F1 (hereafter called B6C3F1) mice, resulted in an 85% decrease in the level of adducts formed from 1'-hydroxysafrole in hepatic DNA and RNA as compared to those of non-pentachlorophenol-treated animals. Likewise, the chronic administration of a nontoxic level of pentachlorophenol in the diet of adult female CD-1 mice strongly inhibited hepatic tumor induction by long-term dietary administration of either safrole or 1'-hydroxysafrole. Initiation of hepatic tumors by a single i.p. injection of 1'-hydroxysafrole to 12-day-old male B6C3F1 mice was strongly inhibited by prior treatment with pentachlorophenol. Under these conditions, the hepatocarcinogenicity of diethylnitrosamine was not inhibited by pentachlorophenol. Supplementation with adenosine triphosphate and sulfate of hepatic cytosols from adult female or 12-day-old brachymorphic progeny of a B6C3 background outbred to B6C3F1 mice (B6C3F2), of either sex, resulted in 5- to 10-fold less binding of 1'-hydroxysafrole to added RNA than when cytosols from phenotypically normal B6C3F2 mice were used. On administration of [3H]-1'-hydroxysafrole to adult female or 12-day-old brachymorphic B6C3F2 mice of either sex, the levels of hepatic DNA and RNA adducts were 7- to 12-fold lower than those obtained in phenotypically normal B6C3F2 mice of the same age and sex. Brachymorphic mice were also much less responsive than their phenotypically normal littermates to the induction of liver tumors by 1'-hydroxysafrole; lower incidences were observed both when the carcinogen was fed chronically to adult females and when it was administered to males only prior to weaning. Thus, all of these data strongly support the conclusion that 1'-sulfooxysafrole is the major ultimate electrophilic and tumor-initiating metabolite of 1'-hydroxysafrole., ... The carcinogenicity of safrole is mediated through 1'-hydroxysafrole formation, followed by sulfonation to an unstable sulfate that reacts to form DNA adducts. To identify the main cytochrome P450 (P450) involved in human hepatic safrole 1'-hydroxylation (SOH), ... the SOH activities of human liver microsomes and Escherichia coli membranes expressing bicistronic human P450s /were determined/. Human liver (n = 18) microsomal SOH activities were in the range of 3.5-16.9 nmol/min/mg protein with a mean value of 8.7 +/- 0.7 nmol/min/mg protein. In human liver (n = 3) microsomes, the mean K(m) and V(max) values of SOH were 5.7 +/- 1.2 mM and 0.14 +/- 0.03 micromol/min/nmol P450, respectively. The mean intrinsic clearance (V(max)/K(m)) was 25.3 +/- 2.3 microL/min/nmol P450. SOH was sensitive to the inhibition by a CYP2C9 inhibitor, sulfaphenazole, and CYP2E1 inhibitors, 4-methylpyrazole and diethyldithiocarbamate. The liver microsomal SOH activity showed significant correlations with tolbutamide hydroxylation (r = 0.569) and chlorzoxazone hydroxylation (r = 0.770) activities, which were the model reactions catalyzed by CYP2C9 and CYP2E1, respectively. Human CYP2C9 and CYP2E1 showed SOH activities at least 2-fold higher than the other P450s. CYP2E1 showed an intrinsic clearance 3-fold greater than CYP2C9. These results demonstrated that CYP2C9 and CYP2E1 were the main P450s involved in human hepatic SOH., In the present study, the cytochrome P450 mediated bioactivation of safrole to its proximate carcinogenic metabolite, 1'-hydroxysafrole, has been investigated for the purpose of identifying the human P450 enzymes involved. The 1'-hydroxylation of safrole was characterized in a variety of in vitro test systems, including Supersomes, expressing individual human P450 enzymes to a high level, and microsomes derived from cell lines expressing individual human P450 enzymes to a lower, average human liver level. Additionally, a correlation study was performed, in which safrole was incubated with a series of 15 human liver microsomes, and the 1'-hydroxylation rates obtained were correlated with the activities of these microsomes toward specific substrates for nine different isoenzymes. To complete the study, a final experiment was performed in which pooled human liver microsomes were incubated with safrole in the presence and absence of coumarin, a selective P450 2A6 substrate. On the basis of the results of these experiments, important roles for P450 2C9*1, P450 2A6, P450 2D6*1, and P450 2E1 were elucidated. The possible consequences of these results for the effects of genetic polymorphisms and life style factors on the bioactivation of safrole are discussed. Polymorphisms in P450 2C9, P450 2A6, and P450 2D6, leading to poor metabolizer phenotypes, may reduce the relative risk on the harmful effects of safrole, whereas life style factors, such as the use of alcohol, an inducer of P450 2E1, and barbiturates, inducers of P450 2C9, and polymorphisms in P450 2D6 and P450 2A6, leading to ultraextensive metabolizer phenotypes, may increase the relative risk.
Record name 1'-HYDROXYSAFROLE
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Product Name

1'-Hydroxysafrole

CAS RN

5208-87-7
Record name α-Ethenyl-1,3-benzodioxole-5-methanol
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Record name 1'-Hydroxysafrole
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Record name 1'-Hydroxysafrole
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Record name 1'-HYDROXYSAFROLE
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Record name 1'-HYDROXYSAFROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
679
Citations
P Borchert, JA Miller, EC Miller, TK Shires - Cancer research, 1973 - AACR
… On the basis of the above data and our finding that a conjugate of 1′-hydroxysafrole is excreted in the urine of rats and mice given po or ip safrole, we conclude that 1′-hydroxysafrole …
Number of citations: 205 aacrjournals.org
P Borchert, PG Wislocki, JA Miller, EC Miller - Cancer research, 1973 - AACR
… conjugated 1′-hydroxysafrole after … 1′-hydroxysafrole by guinea pigs or hamsters given safrole injections. Male mice excreted 30% or more of a dose of safrole or 1′-hydroxysafrole …
Number of citations: 197 aacrjournals.org
PG Wislocki, EC Miller, JA Miller, EC McCoy… - Cancer research, 1977 - AACR
… that the toxicity of 1'hydroxysafrole was associated with … Female mice fed a diet containing 0.55% 1'hydroxysafrole … 0.08% and 0.17% 1'-hydroxysafrole or the equivalent levels of safrobe …
Number of citations: 145 aacrjournals.org
EW Boberg, EC Miller, JA Miller, A Poland, A Liem - Cancer research, 1983 - AACR
… or 1'-hydroxysafrole. Initiation of hepatic tumors by a single ip injection of 1'-hydroxysafrole … , mice (B6C3F2), of either sex, resulted in 5- to 10-fold less binding of 1'-hydroxysafrole …
Number of citations: 253 aacrjournals.org
RW Wiseman, TR Fennell, JA Miller, EC Miller - Cancer research, 1985 - AACR
… with deoxyguanosine in vitro and those formed in vivo in the hepatic DNA of 12-day-old male C57BL/6 × C3H/He F 1 (hereafter called B6C3F 1 ) mice treated with 1′-hydroxysafrole or …
Number of citations: 87 aacrjournals.org
DH Phillips, PC Hanawalt, JA Miller… - … Structure and Cellular …, 1981 - Wiley Online Library
… treated with [2',3'-3H] 1 '-hydroxysafrole with those formed by reaction of … 1 '-hydroxysafrole indicated that the four in vivo adducts studied were derived from an ester of 1'-hydroxysafrole. …
Number of citations: 10 onlinelibrary.wiley.com
PG Wislocki, P Borchert, JA Miller, EC Miller - Cancer Research, 1976 - AACR
… 1′-Hydroxysafrole was metabolized at a low rate by rat and mouse liver cytosols … 1′-hydroxysafrole was oxidized at a low rate by rat and mouse liver microsomes to 1′-hydroxysafrole…
Number of citations: 129 aacrjournals.org
Y Nakagawa, T Suzuki, K Nakajima, H Ishii… - Chemico-Biological …, 2009 - Elsevier
… to several conjugates via HC and 1′-hydroxysafrole produced by the main metabolic pathways, … One of its metabolites, 1′-hydroxysafrole, has been suggested to be a proximate …
Number of citations: 25 www.sciencedirect.com
YF Ueng, CH Hsieh, MJ Don, CW Chi… - Chemical research in …, 2004 - ACS Publications
… The urinary glucuronide conjugate of 1‘-hydroxysafrole accounted for 1−3% of an … as the glucuronide conjugate of 1‘-hydroxysafrole. The excretion of 1‘-hydroxysafrole conjugates was …
Number of citations: 68 pubs.acs.org
SMF Jeurissen, JJP Bogaards, HM Awad… - Chemical research in …, 2004 - ACS Publications
In the present study, the cytochrome P450 mediated bioactivation of safrole to its proximate carcinogenic metabolite, 1‘-hydroxysafrole, has been investigated for the purpose of …
Number of citations: 77 pubs.acs.org

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